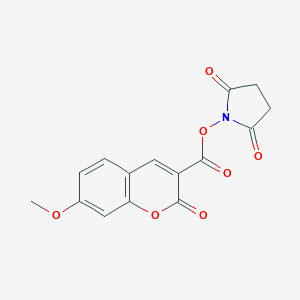
3-Fluorobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied in recent years due to its potential harmful effects on living organisms. It is a highly toxic compound that is known to be a potent carcinogen. The compound is formed through the combustion of organic matter and is found in cigarette smoke, diesel exhaust, and other sources of air pollution.
Mécanisme D'action
The mechanism of action of 3-Fluorobenzo(a)pyrene involves the formation of DNA adducts. The compound reacts with DNA to form covalent bonds, which can lead to mutations and ultimately cancer. The compound has also been shown to induce oxidative stress, which can lead to cell damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluorobenzo(a)pyrene are complex and depend on the dose and duration of exposure. The compound has been shown to induce inflammation, DNA damage, and cell death. It is also known to disrupt cellular signaling pathways and alter gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Fluorobenzo(a)pyrene in lab experiments is that it is a potent carcinogen, which allows researchers to study the mechanisms of cancer development. However, the compound is highly toxic and difficult to work with, which can limit its use in certain experiments. The compound is also known to be unstable and can degrade over time, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for research related to 3-Fluorobenzo(a)pyrene. One area of research is focused on developing new methods for synthesizing the compound that are more efficient and yield higher purity. Another area of research is focused on understanding the mechanisms of action of the compound in more detail, including its effects on cellular signaling pathways and gene expression. Finally, there is a need for more research on the long-term effects of exposure to 3-Fluorobenzo(a)pyrene on human health, including its potential role in the development of cancer and other diseases.
Méthodes De Synthèse
3-Fluorobenzo(a)pyrene is synthesized through the reaction of benzo(a)pyrene with fluorine gas. The reaction is carried out in the presence of a catalyst such as iron or nickel. The yield of the reaction is typically low, and the compound is difficult to purify due to its high toxicity.
Applications De Recherche Scientifique
3-Fluorobenzo(a)pyrene has been extensively studied in scientific research due to its potential harmful effects on living organisms. The compound is known to be a potent carcinogen and is associated with an increased risk of lung cancer, skin cancer, and other types of cancer. The compound has also been shown to be toxic to aquatic organisms and is known to bioaccumulate in the environment.
Propriétés
Numéro CAS |
150765-69-8 |
|---|---|
Nom du produit |
3-Fluorobenzo(a)pyrene |
Formule moléculaire |
C20H11F |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
3-fluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H11F/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H |
Clé InChI |
MIFPAGBVRLCYLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)F |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)F |
Autres numéros CAS |
150765-69-8 |
Synonymes |
3-fluorobenzo(a)pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



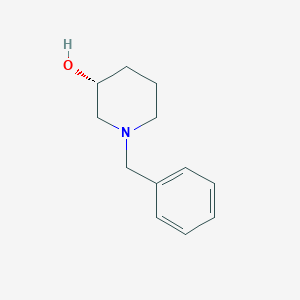
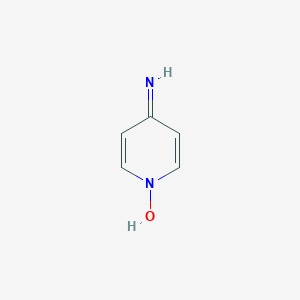

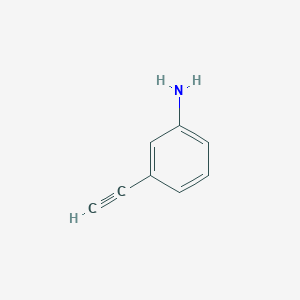

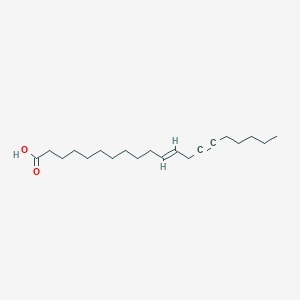
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)


![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)


